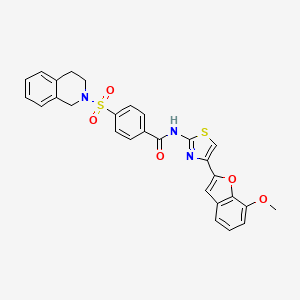
1-(Ethylsulfonyl)-3-(3-fluorophenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Ethylsulfonyl)-3-(3-fluorophenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and pharmaceutical chemistry. The presence of an ethylsulfonyl group and a fluorophenyl group in this compound makes it a unique and valuable molecule for various applications.
Wissenschaftliche Forschungsanwendungen
1-(Ethylsulfonyl)-3-(3-fluorophenyl)pyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological processes involving pyrrolidine derivatives.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Vorbereitungsmethoden
The synthesis of 1-(Ethylsulfonyl)-3-(3-fluorophenyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 3-fluorobenzaldehyde with ethylsulfonyl chloride in the presence of a base to form the corresponding sulfonyl derivative. This intermediate is then subjected to a cyclization reaction with a suitable amine to form the pyrrolidine ring. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or pyridine.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1-(Ethylsulfonyl)-3-(3-fluorophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The fluorophenyl group can be reduced to form the corresponding phenyl derivative using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfonyl group yields sulfone derivatives, while reduction of the fluorophenyl group yields phenyl derivatives.
Wirkmechanismus
The mechanism of action of 1-(Ethylsulfonyl)-3-(3-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The ethylsulfonyl group can act as a hydrogen bond acceptor, facilitating interactions with proteins and enzymes. The fluorophenyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The pyrrolidine ring can provide structural rigidity, enhancing the compound’s binding affinity and selectivity for its targets.
Vergleich Mit ähnlichen Verbindungen
1-(Ethylsulfonyl)-3-(3-fluorophenyl)pyrrolidine can be compared with other similar compounds, such as:
1-(Methylsulfonyl)-3-(3-fluorophenyl)pyrrolidine: This compound has a methylsulfonyl group instead of an ethylsulfonyl group, which may affect its reactivity and biological activity.
1-(Ethylsulfonyl)-3-(4-fluorophenyl)pyrrolidine: This compound has a fluorine atom at the para position of the phenyl ring, which may influence its chemical and biological properties.
1-(Ethylsulfonyl)-3-(3-chlorophenyl)pyrrolidine: This compound has a chlorine atom instead of a fluorine atom, which may alter its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-ethylsulfonyl-3-(3-fluorophenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2S/c1-2-17(15,16)14-7-6-11(9-14)10-4-3-5-12(13)8-10/h3-5,8,11H,2,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLYFYINQOWOMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(C1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide](/img/structure/B2469441.png)
![(E)-1-benzyl-3-((p-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2469442.png)
![N-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2469443.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2469444.png)
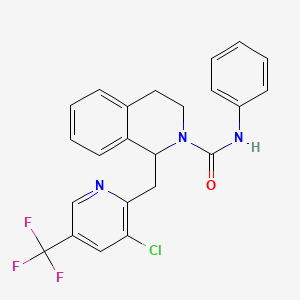
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pyrrolidine-2-carboxamide](/img/structure/B2469449.png)
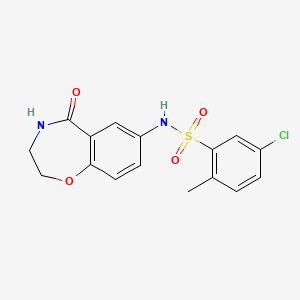
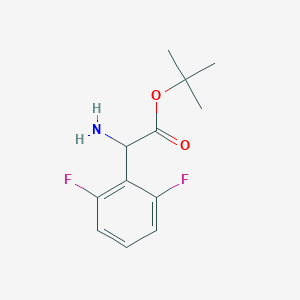

![N-(3-acetylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2469454.png)
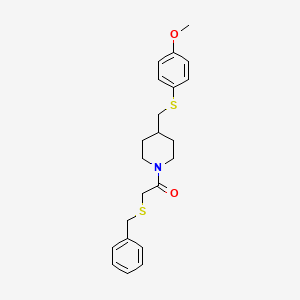
![N-[(2-chlorophenyl)methyl]-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2469457.png)

